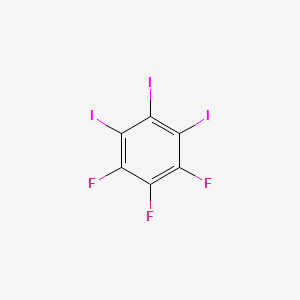

1,2,3-Trifluoro-4,5,6-triiodobenzene

Description

Significance of Polyhalogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Polyhalogenated benzene derivatives are of significant interest in contemporary chemical research due to their unique properties that make them valuable in several fields. Their applications span from being intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the manufacturing of plastics and advanced organic electronic materials. mdpi.comguidechem.com The presence of multiple halogen atoms on the aromatic ring creates distinct electronic and structural characteristics, making them ideal candidates for crystal engineering and the design of functional materials. mdpi.com

A key aspect of their utility lies in their ability to form halogen bonds, a highly directional non-covalent interaction between an electron-deficient region on a halogen atom (known as a σ-hole) and a Lewis base. mdpi.comrsc.orgoup.com The strength of these bonds can be tuned by altering the halogen atoms and other substituents on the benzene ring. mdpi.com For instance, the introduction of strongly electron-withdrawing fluorine atoms enhances the halogen-bonding capability of heavier halogens like iodine, making compounds like trifluoro-triiodobenzenes powerful and predictable building blocks for constructing complex supramolecular architectures. mdpi.comrsc.org This directed self-assembly is exploited in creating novel materials with tailored optical and electronic properties. rsc.org

Unique Structural and Electronic Features of 1,2,3-Trifluoro-4,5,6-triiodobenzene

The specific isomer this compound is a compelling molecule whose properties are dictated by the vicinal arrangement of its substituents. Unlike its more commonly studied symmetric isomer, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152), this compound features a segregated arrangement of halogens, with three fluorine atoms occupying one side of the ring and three iodine atoms the other.

This unique substitution pattern leads to several distinct features. A significant dipole moment is expected across the ring due to the opposing electron-withdrawing nature of the fluorine atoms and the bulky, polarizable iodine atoms. The dense placement of three large iodine atoms adjacent to one another likely causes considerable intramolecular steric repulsion, forcing the C-I bonds to bend out of the plane of the benzene ring. This type of steric strain has been observed in related compounds like 1,2,3-triiodobenzene. researchgate.net Furthermore, this crowding influences the electronic environment, potentially leading to through-space halogen···halogen interactions that can stabilize the conformation. researchgate.net

The electronic character of the molecule is highly polarized. The side of the ring bearing the three highly electronegative fluorine atoms creates an electron-deficient (π-poor) face. Conversely, the three iodine atoms, while electronegative, are highly polarizable and are potent halogen bond donors. The electron-withdrawing effect of the adjacent fluorine atoms enhances the positive character of the σ-holes on the iodine atoms, making them exceptionally strong candidates for forming directed non-covalent bonds in supramolecular chemistry. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆F₃I₃ |

| Molecular Weight | 509.77 g/mol |

| CAS Number | 703404-71-1 chemspider.com |

| Appearance | (Predicted) Solid |

Note: Detailed experimental data for this specific isomer is limited in publicly available literature; some properties are inferred based on known chemical principles and data for related compounds.

Historical Context of Research on Perfluorinated and Peri-iodinated Aromatics

The study of highly halogenated aromatics is built upon nearly two centuries of chemical discovery. The journey began with the isolation of benzene by Michael Faraday in 1825 from the oily residue of illuminating gas. rigb.org The determination of its unique cyclic structure, famously proposed by Friedrich August Kekulé in 1865, was a watershed moment in organic chemistry, opening the door to understanding aromatic compounds. scribd.com

The synthesis of perhalogenated derivatives followed. Early halogenation reactions were known, but creating polysubstituted benzenes with specific regiochemistry was a significant challenge. youtube.com The development of organofluorine chemistry, in particular, required new methods. While the first aryl carbon-fluorine bond was reported in the 1870s, it was the Schiemann reaction, discovered in 1927, that provided a more reliable route to fluoroaromatic compounds and is still in use today.

The synthesis of polyiodinated benzenes presented its own set of difficulties. Historically, introducing multiple iodine atoms onto a benzene ring was a tedious and often low-yielding process. olemiss.edu Early methods involved the diazotization of amino-substituted benzenes followed by substitution with iodide, or multi-step processes involving mercuration. olemiss.edu The advent of modern synthetic methods using direct electrophilic iodination with potent iodinating agents and catalysts has since made these complex molecules more accessible for research. olemiss.educore.ac.uk This progress in synthetic chemistry has been crucial for accessing molecules like this compound, allowing for the exploration of their unique properties.

Structure

3D Structure

Properties

Molecular Formula |

C6F3I3 |

|---|---|

Molecular Weight |

509.77 g/mol |

IUPAC Name |

1,2,3-trifluoro-4,5,6-triiodobenzene |

InChI |

InChI=1S/C6F3I3/c7-1-2(8)4(10)6(12)5(11)3(1)9 |

InChI Key |

GLWLXUJSESIZCD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)I)I)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Trifluoro 4,5,6 Triiodobenzene

Retrosynthetic Analysis and Key Precursors for Polyhalogenated Benzene (B151609) Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comyoutube.comnsf.govyoutube.comyoutube.com For 1,2,3-trifluoro-4,5,6-triiodobenzene, two primary retrosynthetic disconnections can be envisioned, centered on the introduction of either the fluorine or the iodine substituents at a late stage.

Route A: Iodination of a Trifluorinated Precursor

This approach involves the disconnection of the C-I bonds, leading back to 1,2,3-trifluorobenzene (B74907) as a key precursor. This strategy relies on the electrophilic iodination of the trifluorinated aromatic ring.

Route B: Fluorination of a Polyiodinated Precursor

Alternatively, disconnection of the C-F bonds suggests a polyiodinated benzene derivative, such as hexaiodobenzene or a derivative thereof, as the key intermediate. This pathway would necessitate a nucleophilic fluorination strategy.

The choice between these routes depends on the feasibility and regioselectivity of the key halogenation steps. The synthesis of the precursor 1,2,3-trifluorobenzene is well-documented, often starting from chlorinated benzene derivatives followed by halogen exchange, or through specific fluorination reactions. guidechem.comguidechem.comgoogle.com Hexaiodobenzene can also be prepared from benzene through reaction with periodic acid and potassium iodide in sulfuric acid. wikipedia.org

Strategies for Selective Introduction of Fluorine and Iodine Atoms

The successful synthesis of this compound hinges on the ability to selectively introduce three adjacent fluorine atoms and three adjacent iodine atoms.

Direct Halogenation Approaches (e.g., Electrophilic Iodination, Nucleophilic Fluorination of Arynes)

Electrophilic Iodination: The introduction of three iodine atoms onto 1,2,3-trifluorobenzene would proceed via electrophilic aromatic substitution. However, this presents a significant challenge. The three fluorine atoms are strongly deactivating, making the benzene ring less susceptible to electrophilic attack. csbsju.edu While fluorine atoms are ortho-, para-directing, the cumulative deactivating effect would necessitate harsh reaction conditions. csbsju.eduacs.orgacs.org Reagents such as N-iodosuccinimide (NIS) in the presence of a strong acid or a combination of iodine and a strong oxidizing agent would be required. acsgcipr.orgorganic-chemistry.orgmdpi.comresearchgate.netnih.gov The directing effects of the three vicinal fluorine atoms would need to be carefully considered to achieve the desired 4,5,6-triiodo substitution pattern.

Nucleophilic Fluorination: The introduction of fluorine via nucleophilic aromatic substitution (SNAr) on a polyiodinated precursor is another possibility. The Halex process (halogen exchange) is a common industrial method for producing aryl fluorides from aryl chlorides, typically requiring electron-withdrawing groups to activate the ring and high temperatures. wikipedia.orgacsgcipr.org While iodine is a good leaving group, the presence of other iodine atoms does not provide strong activation for SNAr. Copper-catalyzed fluorination of aryl iodides has emerged as a more recent alternative, potentially proceeding under milder conditions. nih.govnih.govmdpi.comrsc.org The reaction of a highly iodinated benzene with a fluoride (B91410) source like cesium fluoride or silver fluoride in the presence of a copper catalyst could be a viable, albeit challenging, approach.

Halogen Exchange Reactions in Perhalogenated Aromatic Systems

Halogen exchange (HALEX) reactions offer a direct route to convert one halogen to another. wikipedia.orgacsgcipr.org For the synthesis of this compound, one could envision a precursor such as 1,2,3-trichloro-4,5,6-triiodobenzene, where the chlorine atoms are selectively exchanged for fluorine. This process typically requires a fluoride salt like KF or CsF and a high-boiling polar aprotic solvent. wikipedia.orgacsgcipr.org Conversely, a fluorine to iodine exchange on a perfluorinated benzene derivative is also a theoretical possibility, though less common. organic-chemistry.orgresearchgate.net The success of such an approach would depend on the relative reactivity of the different carbon-halogen bonds and the ability to control the extent of the exchange reaction.

Organometallic Approaches for Polyhalogenated Benzene Synthesis

Organometallic chemistry provides powerful tools for the regiocontrolled synthesis of highly substituted aromatics. uwindsor.caresearchgate.netnih.govgu.seescholarship.org Directed ortho-metalation (DoM) is a particularly relevant strategy. In this approach, a directing group on the benzene ring directs deprotonation by a strong base (like an organolithium reagent) to the adjacent ortho position. The resulting aryllithium or related organometallic species can then be quenched with an electrophilic halogen source (e.g., I2 for iodination).

A hypothetical route to this compound using this strategy could involve a precursor with a suitable directing group that allows for the sequential introduction of the six halogen atoms. However, the steric hindrance in a hexasubstituted benzene and the potential for side reactions present significant hurdles.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers a range of advanced protocols that could potentially be applied to the synthesis of this complex molecule.

Exploration of Cross-Coupling Methodologies for Iodinated Aromatics

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used to form carbon-carbon or carbon-heteroatom bonds, these methodologies can also be adapted for the synthesis of polyhalogenated compounds. For instance, a suitably functionalized benzene ring could undergo a series of cross-coupling reactions with halogen sources. However, the direct application to the synthesis of this compound is not straightforward and would likely involve a multi-step sequence with protection and deprotection of reactive sites.

Data Tables

Table 1: Key Precursors and their Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Utility |

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | 132.08 | Precursor for iodination |

| Hexaiodobenzene | C₆I₆ | 833.49 | Precursor for fluorination |

Table 2: Comparison of Halogenation Strategies

| Strategy | Reagents | Advantages | Challenges |

| Electrophilic Iodination | I₂, Oxidant (e.g., HIO₃, H₂O₂) or NIS, Acid | Direct C-H functionalization | Deactivated ring, regioselectivity control, harsh conditions |

| Nucleophilic Fluorination (Halex) | KF, CsF | Utilizes readily available precursors | Requires electron-withdrawing groups, high temperatures |

| Copper-Catalyzed Fluorination | Cu(I) salt, AgF, KF | Milder conditions than Halex | Ligand optimization, substrate scope |

| Directed ortho-Metalation | Organolithium base, Electrophilic halogen source | High regioselectivity | Steric hindrance, functional group compatibility |

Radical-Mediated Halogenation and Functionalization

Radical-mediated halogenation reactions offer an alternative to electrophilic substitution, often proceeding via different mechanistic pathways and potentially offering unique selectivity. These reactions typically involve the generation of halogen radicals, which can then react with the aromatic substrate.

In the context of synthesizing this compound, a hypothetical radical-mediated approach would likely start with 1,2,3-trifluorobenzene. The generation of iodine radicals is a key step and can be achieved through various methods, such as the homolytic cleavage of molecular iodine (I₂) using UV light or heat, or through the use of radical initiators.

A plausible, though unconfirmed, reaction sequence could involve the sequential substitution of the hydrogen atoms on the 1,2,3-trifluorobenzene ring with iodine. The regioselectivity of such a process would be a critical factor. The directing effects of the fluorine atoms and the already introduced iodine atoms would influence the position of subsequent iodination. It is conceivable that the bulky iodine atoms would sterically hinder adjacent positions, potentially directing incoming radicals to the remaining C-H bonds.

Table 1: Hypothetical Radical-Mediated Iodination of 1,2,3-Trifluorobenzene

| Step | Reactant | Reagents | Potential Intermediate |

| 1 | 1,2,3-Trifluorobenzene | I₂, Radical Initiator | Monoiodo-1,2,3-trifluorobenzene |

| 2 | Monoiodo-1,2,3-trifluorobenzene | I₂, Radical Initiator | Diiodo-1,2,3-trifluorobenzene |

| 3 | Diiodo-1,2,3-trifluorobenzene | I₂, Radical Initiator | This compound |

It is important to emphasize that this represents a theoretical pathway, and experimental validation is absent in the current literature. The efficiency and selectivity of each step would need to be carefully optimized.

Mechanistic Insights into the Formation of this compound

Understanding the reaction mechanism is crucial for developing and optimizing synthetic routes. For the formation of this compound, mechanistic insights would need to consider the nature of the halogenating agent and the electronic properties of the fluorinated substrate.

Elucidation of Reaction Pathways and Intermediates

Given the lack of specific studies on this compound, we can extrapolate from general mechanisms of aromatic halogenation. In a radical pathway, the reaction would proceed through a series of steps involving radical intermediates.

The initiation step would involve the formation of iodine radicals. In the propagation steps, an iodine radical would abstract a hydrogen atom from the 1,2,3-trifluorobenzene ring, forming a trifluorophenyl radical. This radical would then react with molecular iodine to form an iodinated trifluorobenzene and regenerate an iodine radical, continuing the chain reaction.

The stability of the intermediate trifluorophenyl radical would be a key factor in determining the reaction's feasibility and regioselectivity. The electron-withdrawing nature of the fluorine atoms would influence the stability of the radical intermediates at different positions on the ring.

Role of Catalysts and Reagents in Directed Halogenation

In many halogenation reactions, catalysts and specific reagents play a pivotal role in controlling the reaction's outcome. While no specific catalysts have been reported for the synthesis of this compound, we can consider reagents that are known to promote iodination.

For electrophilic iodination, a Lewis acid catalyst is often employed to polarize the iodine molecule and generate a more potent electrophile. However, the electron-deficient nature of the 1,2,3-trifluorobenzene ring would make it less susceptible to electrophilic attack.

In the context of radical-mediated reactions, the choice of radical initiator would be critical. Common initiators include azo compounds like azobisisobutyronitrile (AIBN) or peroxides, which decompose upon heating or irradiation to generate radicals that can initiate the chain reaction. The concentration of the halogenating agent would also be a crucial parameter to control, as high concentrations can lead to different reaction pathways.

Table 2: Potential Reagents for Radical Iodination

| Reagent Type | Example | Role |

| Iodine Source | Molecular Iodine (I₂) | Provides iodine atoms for substitution |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Initiates the radical chain reaction |

| Solvent | Carbon tetrachloride (CCl₄) | Inert solvent for radical reactions |

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trifluoro 4,5,6 Triiodobenzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with a much wider spectral dispersion compared to ¹H NMR, which aids in the resolution of signals from non-equivalent fluorine atoms. wikipedia.org

For 1,2,3-Trifluoro-4,5,6-triiodobenzene, three distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine atoms at positions 1, 2, and 3. The chemical shifts of these fluorine atoms are influenced by the through-bond and through-space effects of the neighboring fluorine and iodine substituents. It is challenging to precisely predict ¹⁹F NMR chemical shifts as they are strongly affected by electronic excited states. wikipedia.org However, general trends can be anticipated. The fluorine at the 2-position, being flanked by two other fluorine atoms, would likely experience a different electronic environment compared to the fluorines at the 1 and 3 positions, which are adjacent to iodine atoms.

Spin-spin coupling between the fluorine nuclei would provide crucial information about their relative positions. In aromatic systems, the magnitude of the coupling constant between fluorine atoms is dependent on the number of bonds separating them.

³J(F-F) (ortho coupling): Coupling between F-1 and F-2, and between F-2 and F-3 would be expected.

⁴J(F-F) (meta coupling): A smaller coupling constant would be anticipated between F-1 and F-3.

These coupling constants, typically larger than proton-proton couplings, would result in complex splitting patterns for each fluorine signal, aiding in their definitive assignment. wikipedia.org

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift Range (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|

| F-1 | -120 to -140 | ³J(F1-F2) = 15-25, ⁴J(F1-F3) = 0-10 |

| F-2 | -140 to -160 | ³J(F2-F1) = 15-25, ³J(F2-F3) = 15-25 |

Note: The predicted values are based on typical ranges for fluorinated aromatic compounds and are subject to variation based on solvent and experimental conditions.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the aromatic ring.

The chemical shifts of the carbon atoms are significantly influenced by the electronegativity of the directly attached substituents. The carbons bonded to fluorine (C-1, C-2, and C-3) would exhibit large downfield shifts due to the high electronegativity of fluorine. Furthermore, these signals would appear as doublets due to one-bond carbon-fluorine coupling (¹J(C-F)), which is typically in the range of 240-260 Hz for aromatic systems. The carbons bonded to iodine (C-4, C-5, and C-6) would also be influenced, though the effect of iodine on carbon chemical shifts is less pronounced and more complex than that of fluorine.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift Range (ppm) | Predicted ¹J(C-F) (Hz) |

|---|---|---|

| C-1 | 150 - 165 | ~250 |

| C-2 | 145 - 160 | ~250 |

| C-3 | 150 - 165 | ~250 |

| C-4 | 90 - 105 | - |

| C-5 | 85 - 100 | - |

Note: The predicted values are based on general principles of ¹³C NMR spectroscopy for halogenated benzenes.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule, which is particularly useful for complex structures like this compound where 1D spectra might be difficult to interpret definitively. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): While there are no protons on the aromatic ring of the title compound, a proton-COSY would not be applicable for the core structure. However, if there were any proton-bearing substituents, COSY would be used to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of carbons with their directly attached protons. For this compound, a standard ¹H-¹³C HSQC would not show any correlations for the aromatic ring. However, a ¹⁹F-¹³C HSQC would be immensely valuable. It would show direct correlations between each fluorine atom and the carbon to which it is bonded, allowing for the unambiguous assignment of the fluorinated carbons (C-1, C-2, and C-3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between atoms separated by two or three bonds. youtube.com A ¹⁹F-¹³C HMBC would be particularly insightful, showing correlations between:

F-1 and C-2, C-6

F-2 and C-1, C-3

F-3 and C-2, C-4 These long-range correlations would definitively establish the substitution pattern of the entire molecule.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For C₆F₃I₃, the high mass and the presence of multiple iodine atoms would result in a characteristic isotopic pattern.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, the fragmentation would be dominated by the cleavage of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-F bond, and thus, the initial fragmentation would likely involve the loss of iodine atoms or radicals. whitman.edu

Expected fragmentation pathways include:

Loss of an iodine radical: [M - I]⁺

Sequential loss of iodine radicals: [M - 2I]⁺, [M - 3I]⁺

Loss of a fluorine radical: [M - F]⁺ (less favorable than I loss) whitman.edu

Cleavage of the aromatic ring: This would occur after some or all of the halogen atoms have been lost, leading to smaller fragment ions.

The stability of the resulting fragment ions will influence the intensity of their corresponding peaks in the mass spectrum. Aromatic cations are generally stable, so fragments retaining the aromatic ring would be expected to be prominent. libretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [C₆F₃I₃]⁺ | Molecular Ion |

| [C₆F₃I₂]⁺ | Loss of one iodine atom |

| [C₆F₃I]⁺ | Loss of two iodine atoms |

Vibrational Spectroscopy Analysis (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov

For this compound, the IR and Raman spectra would be characterized by vibrations associated with the aromatic ring and the carbon-halogen bonds.

C-F Stretching Vibrations: Strong absorptions in the IR spectrum are expected in the range of 1100-1350 cm⁻¹ due to the C-F stretching modes. youtube.com The exact positions of these bands would be influenced by the coupling between the C-F vibrations and the substitution pattern on the ring.

C-I Stretching Vibrations: The C-I stretching vibrations occur at much lower frequencies, typically in the far-infrared region (below 600 cm⁻¹), due to the larger mass of the iodine atom.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. davuniversity.org The substitution pattern will influence the number and position of these bands. Out-of-plane bending vibrations would be observed at lower frequencies.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of the molecule, allowing for the identification of key functional groups and providing further confirmation of the proposed structure.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C=C Stretch | 1400 - 1600 | Medium | Strong |

| C-F Stretch | 1100 - 1350 | Strong | Medium |

| Aromatic C-H Bending (Out-of-plane) | 700 - 900 | Strong | Weak |

Probing C-F and C-I Stretching Frequencies and Their Relation to Electronic Structure

A thorough search for infrared (IR) and Raman spectroscopic data for this compound did not yield specific vibrational frequencies. To discuss the C-F and C-I stretching frequencies and their relation to the molecule's electronic structure, experimental or high-level computational data is necessary. In general, C-F bonds exhibit strong stretching vibrations in the 1000-1400 cm⁻¹ region, while C-I stretches are found at much lower frequencies, typically below 600 cm⁻¹. The precise frequencies are sensitive to the electronic environment, including the inductive effects of adjacent substituents. Without experimental spectra or computational results for this specific isomer, a scientifically accurate analysis is not possible.

Correlating Vibrational Modes with Molecular Symmetry and Aromaticity

The this compound molecule possesses C₂ᵥ symmetry. A group theory analysis would predict the number of IR and Raman active modes. However, without experimentally observed or computationally calculated vibrational frequencies, a correlation of these modes to the molecule's symmetry and the influence of its substituted aromatic system cannot be performed.

X-ray Crystallography and Solid-State Structural Analysis

No published single-crystal X-ray diffraction data for this compound could be located in prominent crystallographic databases. This information is essential for addressing the following sections of the outline.

Determination of Molecular Geometry and Conformation in the Crystal Lattice

Without crystallographic data, key structural parameters such as C-C, C-F, and C-I bond lengths, as well as bond angles and torsional angles, remain undetermined. The planarity of the benzene (B151609) ring and any distortions caused by steric hindrance between the bulky iodine and adjacent fluorine atoms cannot be experimentally described.

Investigation of Intermolecular Interactions, including Halogen Bonding

The study of intermolecular interactions, particularly halogen bonding, is a central aspect of the solid-state chemistry of iodinated aromatic compounds. The electron-withdrawing fluorine atoms are expected to enhance the electropositive region (σ-hole) on the iodine atoms, making them potent halogen bond donors. However, in the absence of a crystal structure for this compound, it is impossible to identify and characterize the specific halogen bonds (e.g., I···F, I···I) or other non-covalent interactions that govern its solid-state assembly.

Analysis of Crystal Packing Motifs and Their Influence on Molecular Conformation

The analysis of how molecules arrange themselves in a crystal lattice (e.g., in layered, herringbone, or stacked patterns) is entirely dependent on the availability of a solved crystal structure. Without this data, a discussion of the crystal packing motifs for this compound and their influence on its molecular conformation cannot be conducted.

Theoretical and Computational Investigations of 1,2,3 Trifluoro 4,5,6 Triiodobenzene

Density Functional Theory (DFT) Calculations

No dedicated peer-reviewed studies detailing DFT calculations for 1,2,3-Trifluoro-4,5,6-triiodobenzene were found. Such calculations would be essential for understanding its fundamental electronic properties. For related molecules, like 1,3,5-Trifluoro-2,4,6-triiodobenzene (B1308152), DFT has been used to investigate properties relevant to noncovalent interactions. mdpi.com A similar theoretical approach for this compound would be necessary to generate the specific data described below.

Prediction of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

There are no published data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or specific charge distribution for this compound.

A theoretical DFT study would predict that the HOMO and LUMO are likely distributed across the π-system of the benzene (B151609) ring and the p-orbitals of the iodine atoms. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis could be used to calculate the partial atomic charges on each atom, which would be influenced by the opposing inductive effects of the electronegative fluorine atoms and the polarizable iodine atoms.

Hypothetical Data Table Based on a DFT Calculation: This table is for illustrative purposes only, as no published data exists.

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | N/A | B3LYP/def2-TZVP |

| LUMO Energy | N/A | B3LYP/def2-TZVP |

| HOMO-LUMO Gap | N/A | B3LYP/def2-TZVP |

| Charge on C1 (F) | N/A | NBO Analysis |

| Charge on C4 (I) | N/A | NBO Analysis |

Analysis of Electrostatic Potential Surfaces and Halogen σ-Holes

No published molecular electrostatic potential (MEP) surfaces for this compound are available.

For analogous polyhalogenated benzenes, the MEP surface is a crucial tool for understanding intermolecular interactions. researchgate.net It is well-established, both experimentally and theoretically, that iodine atoms covalently bonded to electron-withdrawing groups exhibit a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the atom, aligned with the C-I bond axis. nih.govresearchgate.net A computational analysis of this compound would be expected to confirm the presence of three distinct and positive σ-holes on the iodine atoms, making the molecule a potent halogen-bond donor. The magnitude of these σ-holes would likely differ due to the molecule's lower symmetry compared to its 1,3,5-isomer.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimizations

There is no information in the scientific literature regarding high-accuracy energy and geometry optimizations of this compound using ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory. These methods, while computationally intensive, would provide benchmark data for the molecule's thermodynamic stability and precise structural parameters (bond lengths and angles).

Computational Prediction of Reactivity and Reaction Pathways

No computational studies predicting the reactivity or mapping the reaction pathways for this compound have been published. The presence of electron-withdrawing fluorine atoms is known to activate polyfluorinated benzene rings toward nucleophilic aromatic substitution. nih.gov Computational methods could be employed to model these potential reactions.

Transition State Analysis for Nucleophilic and Electrophilic Pathways

There are no published transition state analyses for nucleophilic or electrophilic reactions involving this compound. Such studies would involve locating the transition state structures on the potential energy surface and calculating the activation energy barriers for proposed reaction mechanisms, thereby providing quantitative predictions of reaction feasibility and regioselectivity.

Prediction of Reactive Sites and Selectivity in Chemical Transformations

The prediction of reactive sites and the selectivity of chemical transformations involving this compound is a complex task that can be elucidated through theoretical and computational chemistry. While specific experimental and computational studies on the reactivity of this particular isomer are not extensively available in public literature, foundational principles of physical organic chemistry, supported by computational modeling of analogous polysubstituted benzenes, can provide significant insights.

Computational approaches are instrumental in understanding the electronic structure and, consequently, the reactivity of this compound. The distribution of electron density in the aromatic ring is heavily influenced by the opposing effects of the fluoro and iodo substituents. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). Conversely, iodine is less electronegative and more polarizable, and like other halogens, it can exhibit a weak electron-donating mesomeric effect (+M) due to its lone pairs, alongside its own inductive electron-withdrawing effect.

The vicinal arrangement of three fluorine atoms on one side of the benzene ring and three iodine atoms on the other creates a highly polarized molecule. This asymmetric substitution pattern is expected to result in a complex interplay of electronic effects that governs the molecule's reactivity towards various reagents.

Molecular Electrostatic Potential (MEP) Analysis

A key computational tool for predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote electron-deficient areas, which are prone to nucleophilic attack.

For this compound, it is anticipated that the MEP would show a significant accumulation of negative charge around the fluorine atoms due to their high electronegativity. The iodine atoms, being large and polarizable, can exhibit regions of positive electrostatic potential, known as σ-holes, on the outermost portion of the atom along the C-I bond axis. These σ-holes are characteristic of heavier halogens and are crucial in forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic species.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can determine the outcome of many chemical reactions. The HOMO represents the region from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO indicates the region where a molecule is most likely to accept electrons from a nucleophile.

In this compound, the distribution of the HOMO and LUMO would be influenced by the substituent pattern. The iodine atoms, with their higher energy valence electrons, are expected to contribute significantly to the HOMO, making the carbon atoms to which they are attached potential sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the electron-withdrawing fluorine atoms, rendering these positions susceptible to nucleophilic aromatic substitution (SNAr).

Prediction of Selectivity in Chemical Transformations

The unique substitution pattern of this compound suggests the possibility of high selectivity in its chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The carbon atoms bonded to the fluorine atoms (C1, C2, and C3) are expected to be the primary sites for nucleophilic attack. The strong electron-withdrawing nature of the three adjacent fluorine atoms would stabilize the Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. The selectivity among these three positions would be further influenced by the steric hindrance and the electronic effects of the neighboring iodine atoms. Computational modeling of the reaction pathway and the stability of the intermediates would be crucial in predicting the most favorable substitution site.

Halogen-Bonding Interactions: The iodine atoms in this compound are expected to be potent halogen bond donors. The presence of electron-withdrawing fluorine atoms on the same ring enhances the positive character of the σ-holes on the iodine atoms. This makes the molecule an interesting building block for crystal engineering and supramolecular chemistry, where it can selectively interact with halogen bond acceptors. Computational studies can quantify the strength and directionality of these interactions, predicting the formation of specific co-crystal structures.

Metal-Catalyzed Cross-Coupling Reactions: The C-I bonds are significantly weaker than C-F bonds and are well-known to participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The selectivity in these reactions would be primarily determined by the relative reactivity of the three C-I bonds. Subtle differences in the electronic environment and steric hindrance around each iodine atom could be exploited to achieve selective functionalization. For instance, the iodine at the C5 position, being flanked by two other iodine atoms, might exhibit different reactivity compared to the iodines at C4 and C6.

The following table summarizes the predicted reactive sites and the likely types of transformations for this compound based on theoretical considerations.

| Reactive Site | Predicted Type of Transformation | Rationale |

| Carbon atoms C1, C2, C3 (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Activated by the strong electron-withdrawing inductive effect of the three adjacent fluorine atoms. |

| Carbon atoms C4, C5, C6 (C-I) | Electrophilic Aromatic Substitution (SEAr) | Directed by the weak electron-donating mesomeric effect of the iodine atoms, although the ring is generally deactivated. |

| Iodine atoms at C4, C5, C6 | Halogen Bonding | Possess positive σ-holes, enhanced by the electron-withdrawing fluorine atoms, making them effective halogen bond donors. |

| Carbon-Iodine bonds at C4, C5, C6 | Metal-Catalyzed Cross-Coupling Reactions | C-I bonds are weaker than C-F bonds and are common participants in such reactions. Selectivity would depend on the specific electronic and steric environment of each C-I bond. |

Reactivity and Transformation Pathways of 1,2,3 Trifluoro 4,5,6 Triiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups can render them electrophilic and susceptible to attack by nucleophiles. wikipedia.org This process, known as nucleophilic aromatic substitution (SNAr), is a primary reaction pathway for highly halogenated benzenes.

The reactivity of 1,2,3-trifluoro-4,5,6-triiodobenzene in SNAr reactions is profoundly influenced by its substituents. The three fluorine atoms act as powerful activating groups for nucleophilic attack. Due to their high electronegativity, they withdraw electron density from the benzene (B151609) ring through the inductive effect, making the ring electron-deficient and thus highly susceptible to attack by a nucleophile. masterorganicchemistry.com

The SNAr mechanism is a two-step process: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org The first step, the nucleophilic attack, is typically the rate-determining step. youtube.com The strong polarization of the carbon-fluorine bonds makes the carbon atoms attached to fluorine highly electrophilic, facilitating this initial attack.

While fluorine activates the ring, iodine's role is more complex. Iodide is an excellent leaving group compared to fluoride (B91410). However, in the context of SNAr, the leaving group ability is often secondary to the activation of the ring. The rate of reaction is more dependent on the stability of the anionic Meisenheimer complex, which is greatly enhanced by the presence of electron-withdrawing groups like fluorine. masterorganicchemistry.comlibretexts.org Therefore, the fluorine atoms are crucial for enabling the reaction, while the iodine atoms provide potential sites for substitution due to the relative weakness of the C-I bond compared to the C-F bond.

Regioselectivity in SNAr reactions on this compound is determined by a combination of electronic and steric factors. A nucleophile will preferentially attack a position that is both electronically activated and contains a good leaving group.

Electronic Effects: All carbon atoms in the ring are activated by the collective electron-withdrawing effect of the six halogens. The carbons bonded to fluorine (C1, C2, C3) are the most electrophilic centers.

Leaving Group Ability: Iodide is a significantly better leaving group than fluoride.

Intermediate Stability: The stability of the intermediate Meisenheimer complex is greatest when the negative charge can be delocalized onto electron-withdrawing substituents, which is possible when the attack occurs at any position on this heavily substituted ring.

Given these factors, nucleophilic substitution is most likely to occur at one of the iodine-bearing carbons (C4, C5, or C6). Although attack at a fluorine-bearing carbon is electronically favored, the subsequent elimination of a fluoride ion is kinetically and thermodynamically less favorable than the elimination of an iodide ion.

Between the three iodine-bearing positions, the C4 and C6 positions are electronically and sterically similar. The C5 position is sterically more hindered, flanked by two large iodine atoms. Therefore, a nucleophile would likely show a preference for substitution at the C4 or C6 positions over the C5 position. Stereoselectivity is not typically a factor in these reactions unless a chiral nucleophile is used, as the aromatic ring is planar.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

Standard electrophilic aromatic substitution reactions are not feasible for this compound because the molecule lacks any hydrogen atoms to be substituted. The ring is fully functionalized with halogen atoms.

Furthermore, the benzene ring in this compound is extremely deactivated towards electrophilic attack. Halogens are known to be deactivating groups in EAS reactions due to their inductive electron-withdrawal, which reduces the nucleophilicity of the aromatic ring. libretexts.org With six powerfully deactivating halogen substituents, the ring's electron density is severely depleted, making it highly resistant to attack by even strong electrophiles.

The only theoretical possibility for an EAS-type reaction would be an ipso-substitution, where the incoming electrophile attacks a carbon atom already bearing a substituent, leading to the displacement of that substituent. wikipedia.org In such a scenario, attack at an iodine-bearing carbon would be more plausible than at a fluorine-bearing carbon, as the C-I bond is weaker and iodine can be displaced as an I+ species. However, the extreme deactivation of the ring makes even ipso-substitution a very challenging and energetically unfavorable process that would require exceptionally harsh reaction conditions.

Organometallic Transformations at Iodine Centers (e.g., Cross-Coupling Reactions)

The carbon-iodine bonds in this compound are prime sites for organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions. These reactions are a powerful tool for forming new carbon-carbon bonds. libretexts.org

In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira, the reactivity of carbon-halogen bonds follows the order: C-I > C-Br > C-OTf > C-Cl >> C-F. libretexts.org Consequently, the C-I bonds of this compound will react selectively while the much stronger and less reactive C-F bonds remain intact. worktribe.com

The mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst into a carbon-iodine bond. nobelprize.org For a polyiodinated substrate like this compound, the regioselectivity of the first coupling reaction is primarily governed by steric hindrance. Research on similarly structured 1,2,3-triiodoarenes has shown that palladium-catalyzed couplings, such as the Sonogashira reaction, occur exclusively at the less sterically hindered terminal positions. nih.gov

Applying this principle, the iodine atoms at the C4 and C6 positions are significantly more accessible to the bulky palladium catalyst than the central iodine atom at C5, which is sterically shielded by its two large iodine neighbors. Therefore, a mono-coupling reaction would be expected to yield a mixture of products substituted at the C4 and C6 positions, with little to no reaction occurring at the C5 position.

The table below, based on findings for related compounds, illustrates the influence of steric hindrance on the regioselectivity of Sonogashira cross-coupling reactions with polyiodinated aromatics. nih.gov

| Substrate Structure | Reaction Position | Relative Reactivity | Rationale |

|---|---|---|---|

| This compound | C4 / C6 | High | Terminal positions; lower steric hindrance allows for easier access by the palladium catalyst. |

| This compound | C5 | Very Low | Internal position; sterically shielded by two adjacent large iodine atoms, hindering catalyst approach. |

Formation of Organolithium or Grignard Reagents from Iodinated Precursors

The conversion of aryl iodides to organolithium or Grignard reagents is a cornerstone of synthetic organic chemistry, providing powerful carbon-based nucleophiles. For this compound, these transformations are anticipated to proceed readily due to the high reactivity of the carbon-iodine bond.

Organolithium Reagents: The formation of an organolithium species from this compound would typically be achieved through a lithium-halogen exchange reaction. wikipedia.org This reaction is exceptionally fast for aryl iodides. wikipedia.org The process involves treating the iodinated precursor with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). scribd.com

The reaction is a kinetically controlled process where the rate of exchange follows the trend I > Br > Cl. wikipedia.org Given the three iodine atoms in this compound, selective mono-lithiation can be challenging, but is often achievable under carefully controlled stoichiometric and temperature conditions. The adjacent electron-withdrawing fluorine atoms are expected to influence the acidity of the ring protons and the stability of the resulting organolithium species, although the primary pathway remains the facile C-I bond cleavage.

Grignard Reagents: The synthesis of a Grignard reagent from this compound involves the reaction of the aryl iodide with magnesium metal. mnstate.edu This is an oxidative insertion of magnesium into the carbon-iodine bond. wikipedia.org The reaction requires an anhydrous ethereal solvent, such as diethyl ether or THF, which is crucial for stabilizing the formed Grignard reagent. wikipedia.org

Activation of the magnesium surface is often necessary to initiate the reaction, which can be accomplished by adding a small amount of iodine or 1,2-dibromoethane. wikipedia.org Similar to organolithium formation, the high reactivity of the C-I bonds suggests that Grignard formation should proceed under standard conditions. The choice between forming a mono-, di-, or tri-Grignard reagent would depend on the stoichiometry of magnesium used and the reaction conditions.

Table 1: Typical Conditions for Organometallic Reagent Formation

| Reagent Type | Metal/Reagent | Typical Solvents | Temperature Range | Key Considerations |

|---|---|---|---|---|

| Organolithium | n-BuLi or t-BuLi | Diethyl ether, THF, Pentane | -78 °C to 0 °C | Fast reaction, requires low temperatures to control selectivity and prevent side reactions. |

| Grignard | Mg turnings | Diethyl ether, THF | 0 °C to reflux | Requires anhydrous conditions and often magnesium activation. |

Unconventional Reactivity Patterns (e.g., Photochemical, Electrochemical)

While the chemistry of this compound is dominated by the reactivity of its C-I bonds in traditional organometallic reactions, its highly halogenated nature also suggests potential for unconventional reactivity.

Photochemical Reactivity: Aryl iodides are known to be photolabile, capable of undergoing homolytic cleavage of the carbon-iodine bond upon irradiation with ultraviolet light. This process generates an aryl radical and an iodine radical. For this compound, UV photolysis would be expected to produce a 1,2,3-trifluoro-4,5-diiodophenyl radical. Such radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent, radical-radical coupling, or addition to unsaturated systems. While specific studies on this molecule are not prevalent, the photochemical behavior of polyiodoaromatics is a known phenomenon.

Electrochemical Reactivity: The electrochemical behavior of polyhalogenated aromatic compounds is of interest for applications in materials science and environmental remediation. The reduction of aryl halides typically involves the sequential transfer of electrons to the C-X bond, leading to its cleavage and the formation of an anion and a halide ion. For this compound, cyclic voltammetry would be expected to show one or more irreversible reduction peaks corresponding to the stepwise cleavage of the three C-I bonds. The reduction potentials would be influenced by the electron-withdrawing fluorine atoms, which generally make reduction easier (less negative potentials). The resulting aryl anions could be trapped by electrophiles present in the electrochemical cell.

Halogen Bonding: An interesting and unconventional aspect of reactivity for closely related isomers like 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) is its ability to act as a potent halogen-bond donor. mdpi.com The iodine atoms on the electron-deficient ring possess a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, allowing for strong, directional, non-covalent interactions with Lewis bases (halogen-bond acceptors). mdpi.com It is highly probable that this compound would also exhibit this behavior, forming supramolecular assemblies with electron-donating species. This has significant implications in the field of crystal engineering and materials science. mdpi.com

Mechanistic Studies of Specific Chemical Transformations Involving this compound

While specific mechanistic studies focused exclusively on this compound are limited, the mechanisms of its key transformations, such as the lithium-halogen exchange, can be understood from extensive studies on related aryl halides.

The mechanism of the lithium-halogen exchange reaction has been a subject of considerable investigation. Two primary pathways are generally considered:

Ate-Complex Mechanism: This pathway involves a nucleophilic attack of the carbanionic carbon from the alkyllithium reagent on the iodine atom of the aryl iodide. wikipedia.org This forms a transient, hypervalent iodine intermediate known as an "ate-complex". wikipedia.orgresearchgate.net This complex then collapses, expelling the more stable carbanion, which in this case would be the aryl anion, thus forming the aryllithium product and the corresponding alkyl iodide. The stability of the resulting carbanion is a key factor, and the exchange is favored in the direction that produces the more stable carbanionic species. wikipedia.org

Single-Electron Transfer (SET) Mechanism: An alternative mechanism involves the single-electron transfer from the alkyllithium reagent to the aryl iodide. wikipedia.org This generates an aryl radical anion and an alkyl radical. The aryl radical anion then fragments into an aryl radical and an iodide ion. Subsequent radical recombination or further electron transfer steps lead to the final aryllithium product. Evidence for radical intermediates has been detected in certain lithium-halogen exchange reactions, particularly with secondary and tertiary alkyllithiums. wikipedia.org

For the reaction of this compound with an alkyllithium like n-BuLi, the ate-complex mechanism is often considered more likely for aryl iodides. The presence of electron-withdrawing fluorine substituents would stabilize the aryl anion formed, further favoring the exchange. pku.edu.cn The reaction is known to be reversible, but the equilibrium generally lies far to the side of the more stable organolithium species. princeton.edu

Table 2: Proposed Mechanistic Pathways for Lithium-Halogen Exchange

| Mechanism | Key Intermediate | Description | Influencing Factors |

|---|---|---|---|

| Ate-Complex | Hypervalent "ate-complex" | Nucleophilic attack of R-Li on the iodine atom. | Stability of the carbanions involved; solvent polarity. |

| Single-Electron Transfer (SET) | Radical anion and radical species | Electron transfer from R-Li to the aryl iodide. | Nature of the alkyllithium reagent; substrate reduction potential. |

Applications of 1,2,3 Trifluoro 4,5,6 Triiodobenzene in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Molecular Architectures

The structure of 1,2,3-Trifluoro-4,5,6-triiodobenzene, featuring two different types of halogens, makes it a potentially versatile precursor for the construction of complex, highly functionalized molecules. The carbon-iodine bonds are suitable for various cross-coupling reactions, while the carbon-fluorine bonds, activated by the electron-withdrawing iodine atoms, could potentially undergo nucleophilic aromatic substitution.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgenviro.wiki The introduction of fluorine atoms into the PAH skeleton can significantly alter their electronic properties, solubility, and stability, making them valuable for materials science applications. researchgate.net

While specific examples of this compound being used as a direct precursor in PAH synthesis are not extensively documented in current literature, its structure is well-suited for such applications. The three C-I bonds can serve as handles for transition-metal-catalyzed annulation reactions, such as Palladium-catalyzed [3+3] annulation, to build additional aromatic rings. This would allow for the regioselective construction of larger, complex PAHs where the trifluoroiodophenyl core is integrated into the final structure, yielding a pinpoint-fluorinated and iodinated PAH. The presence of multiple iodine atoms offers the possibility of sequential or multiple cyclization reactions to form elaborate, multi-dimensional aromatic systems.

The synthesis of highly substituted aromatic and heteroaromatic compounds is a central goal in medicinal chemistry and materials science. chemicalbook.com The distinct reactivity of the C-I and C-F bonds in this compound allows for its potential use as a scaffold to introduce a variety of functional groups in a controlled manner.

The C-I bonds are susceptible to a wide range of well-established cross-coupling reactions. For instance, Suzuki, Sonogashira, and Stille couplings could be employed to form new carbon-carbon bonds, attaching aryl, alkynyl, or alkyl groups. Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based functional groups. The differential reactivity of the iodine atoms, though subtle, might allow for selective, stepwise functionalization.

Conversely, the C-F bonds could potentially undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles (e.g., alcohols, thiols, amines), a reaction facilitated by the presence of the strongly electron-withdrawing iodine atoms on the same ring. This dual reactivity makes this compound a promising, albeit under-explored, platform for creating densely functionalized aromatic and heteroaromatic systems.

| Reactive Site | Potential Reaction Type | Bond Formed | Example Reagents |

|---|---|---|---|

| C-I (Carbon-Iodine) | Suzuki Coupling | C-C (Aryl) | Aryl boronic acids/esters, Pd catalyst |

| Sonogashira Coupling | C-C (Alkynyl) | Terminal alkynes, Pd/Cu catalysts | |

| Buchwald-Hartwig Amination | C-N | Amines, Pd catalyst | |

| C-F (Carbon-Fluorine) | Nucleophilic Aromatic Substitution (SNAr) | C-O, C-S, C-N | Alkoxides, Thiolates, Amines |

Utilization in Supramolecular Chemistry as a Halogen Bonding Donor

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F) and is enhanced by the presence of electron-withdrawing groups on the molecule bearing the halogen. mdpi.com Perfluorinated iodobenzenes are therefore considered excellent halogen bond donors. nih.gov

The related isomer, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152), is a well-studied, tritopic halogen bond donor used extensively in crystal engineering to construct a variety of supramolecular architectures. mdpi.comresearchgate.net While this compound is not as widely studied, it possesses the same key structural features: three iodine atoms whose electrophilic character is enhanced by electron-withdrawing fluorine atoms. This makes it a strong potential candidate for use as a halogen bond donor in supramolecular chemistry.

The iodine atoms in this compound can form strong, directional halogen bonds with nitrogen and oxygen atoms, which act as Lewis basic acceptors. These C-I···N and C-I···O interactions are fundamental synthons in supramolecular chemistry, driving the self-assembly of molecules into predictable, ordered structures.

Research on the symmetrical 1,3,5-isomer has shown that it readily forms co-crystals with a variety of nitrogen-containing heterocycles (such as phenanthrolines, pyridines, and piperazine) and oxygen-containing molecules (like pyridine (B92270) N-oxide). mdpi.comnih.govnih.gov In these structures, the I···N and I···O distances are significantly shorter than the sum of the van der Waals radii, and the C-I···N/O angle is typically close to 180°, confirming the highly directional nature of the halogen bond. nih.gov

For this compound, a similar capacity for forming C-I···N and C-I···O interactions is expected. However, its lower symmetry compared to the 1,3,5-isomer would likely result in more complex and less predictable self-assembled architectures, potentially offering pathways to novel supramolecular structures.

| Interaction | Typical Acceptor | Typical I···Acceptor Distance | Typical C-I···Acceptor Angle | Interaction Strength |

|---|---|---|---|---|

| C-I···N | Pyridine, Piperazine, Phenanthroline | ~2.8 - 3.1 Å | ~170-180° | Strong, Directional |

| C-I···O | Pyridine N-oxide, Carbonyls | ~2.7 - 3.0 Å | ~165-175° | Strong, Directional |

*Note: Data are generalized from studies on related iodofluorobenzene compounds, as specific crystallographic data for this compound co-crystals are not widely available in the reviewed literature.

The ability to form robust and directional halogen bonds makes this compound a promising building block for the design of co-crystals. nih.gov By selecting appropriate halogen bond acceptors, it is possible to engineer crystalline materials with specific network topologies. As a potentially tritopic halogen bond donor, it could link three separate acceptor molecules, leading to the formation of 2D or 3D networks.

Studies involving the 1,3,5-isomer have demonstrated the successful creation of numerous co-crystals where halogen bonding is the primary directing force. acs.orgresearchgate.net However, it has also been observed that competition between halogen bonding and other non-covalent interactions, such as π-π stacking, can influence the final structure, sometimes preventing all three iodine atoms from participating in halogen bonds. mdpi.comresearchgate.net Similar principles would apply to the design of co-crystals with this compound.

In the context of coordination polymers, where metal ions are linked by organic ligands, this compound could be functionalized (e.g., via Sonogashira coupling to install coordinating groups like pyridines or carboxylic acids) to create multifunctional ligands. Such ligands could then be used to build metal-organic frameworks (MOFs) where the trifluoro-triiodo-phenyl core is oriented within the pores or backbone of the framework, imparting specific properties or acting as a site for post-synthetic modification.

Advanced Polymer Chemistry

In advanced polymer chemistry, precision in polymer synthesis is crucial for controlling molecular weight, dispersity, and architecture. While there is no specific research detailing the use of this compound as a monomer or initiator, its multifunctional nature suggests several hypothetical roles.

As a monomer , its six halogen substituents provide multiple points for polymerization. For example, polycondensation reactions using its C-I bonds (e.g., in Suzuki or Sonogashira polycondensation) could lead to the formation of highly cross-linked, rigid network polymers or hyperbranched polymers. The resulting materials would be inherently fluorinated and iodinated, which could be useful for subsequent modifications.

As an initiator , the C-I bonds could potentially be leveraged in controlled radical polymerization techniques. Iodine-transfer polymerization (ITP) is a form of reversible deactivation radical polymerization that uses alkyl iodides as chain transfer agents. The C-I bonds in this compound could potentially be cleaved under thermal or photochemical conditions to initiate such a process. core.ac.uk With three C-I bonds, it could theoretically act as a trifunctional initiator, leading to the formation of three-arm star polymers. This remains a speculative application that would require experimental validation.

Future Perspectives and Emerging Research Avenues for 1,2,3 Trifluoro 4,5,6 Triiodobenzene

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polyhalogenated aromatic compounds has traditionally relied on methods that are often inconsistent with the principles of green chemistry. Classical electrophilic aromatic substitution (EAS) for halogenation can require harsh conditions, hazardous reagents like molecular halogens, and the use of environmentally harmful chlorinated solvents, while also suffering from challenges in controlling regioselectivity. mdpi.comtaylorfrancis.comrsc.org The drive towards sustainability is pushing researchers to develop greener, more efficient synthetic routes.

Future synthetic strategies are focusing on several key areas:

Advanced Catalysis: The use of catalysts can significantly lower the environmental impact of halogenation. Oxidative halogenation processes that utilize safe halide salts with clean oxidants like hydrogen peroxide (H₂O₂) are a promising alternative. rsc.org Catalytic systems involving vanadium or molybdenum complexes have proven effective for this transformation, producing water as the only byproduct. rsc.org Similarly, copper-based catalysts are effective not only for synthesis but also for dehalogenation reactions, highlighting their versatility. mdpi.com

Biocatalysis: Nature offers highly efficient and selective catalysts in the form of enzymes. Halogenases, particularly flavin-dependent halogenases, can install halogen atoms onto aromatic rings with remarkable precision under mild, aqueous conditions. mdpi.comresearchgate.net Leveraging these biocatalysts could provide a sustainable pathway to complex perhalogenated aromatics, avoiding the need for toxic catalysts and harsh reaction conditions. researchgate.net

Green Reaction Conditions: A major focus of green chemistry is the reduction or elimination of hazardous solvents. xjenza.org Research is demonstrating the feasibility of performing halogenations in environmentally benign solvents such as water, alcohols, or even under solvent-free conditions. researchgate.net For instance, an indole-based organocatalytic system has been developed for the bromination of aromatics in heptane, a more lipophilic and less harmful medium than traditional chlorinated solvents. rsc.org This approach also helps suppress oxidative side-reactions, particularly with sensitive substrates like thioarenes. rsc.org

Table 1: Comparison of Traditional and Emerging Sustainable Halogenation Methods

| Feature | Traditional Electrophilic Halogenation | Sustainable & Green Approaches |

|---|---|---|

| Halogen Source | Molecular halogens (e.g., Br₂, Cl₂) | Halide salts (e.g., NaBr, NaCl) |

| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, alcohols, heptane, or solvent-free |

| Catalysts | Strong Lewis acids (e.g., FeBr₃, AlCl₃) | Biocatalysts (halogenases), organocatalysts, transition metal complexes (V, Mo, Cu) |

| Byproducts | Corrosive acids (e.g., HBr, HCl) | Water (with H₂O₂ as oxidant) |

| Conditions | Often harsh, high temperatures | Mild, often room temperature |

| Selectivity | Can be difficult to control | Often high chemo- and regioselectivity |

Exploration of Novel Reactivity and Catalysis with Perhalogenated Aromatic Compounds

Perhalogenated aromatic compounds are highly functionalized scaffolds whose utility extends far beyond being simple synthetic intermediates. The carbon-halogen bonds are key sites for further chemical transformations, making these molecules valuable substrates for exploring new catalytic reactions.

Emerging research in this area includes:

Cross-Coupling and Dehalogenation: The iodine atoms in molecules like 1,2,3-trifluoro-4,5,6-triiodobenzene are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. Copper-catalyzed Ullmann-type couplings are particularly relevant for these substrates. mdpi.com Furthermore, catalytic hydrodehalogenation, often employing copper or nickel-based systems, is a critical reaction. mdpi.commdpi.com This process is not only useful for selectively removing halogens during synthesis but also serves as a method for the environmental remediation of persistent halogenated pollutants. mdpi.com

Enzymatic Transformations: The reactivity of perhalogenated aromatics is also being explored in biocatalytic contexts. Microbial degradation pathways feature enzymes such as monooxygenases and dioxygenases that can catalyze oxidative dehalogenation. nih.gov These reactions incorporate hydroxyl groups onto the aromatic ring, often displacing a halogen atom, which decreases the compound's toxicity and initiates its breakdown. nih.gov Harnessing these enzymatic systems could lead to novel bioremediation strategies or green synthetic pathways.

Catalyst Development: The unique electronic properties of perhalogenated aromatics make them ideal substrates for testing and developing new catalytic systems. For example, the challenge of selectively halogenating complex, electron-poor aromatic rings has spurred the development of novel oxygen-centered Lewis base catalysts that can activate common halogenating agents like N-halosuccinimide (NXS). nih.gov

Advanced Computational Modeling for Property Prediction and Material Design

Computational chemistry has become an indispensable tool for predicting and understanding the behavior of molecules, particularly their noncovalent interactions, which are critical for crystal engineering and materials science. nih.govarxiv.org While specific models for this compound are not widely reported, extensive research on its highly symmetric isomer, 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) (sym-TFTIB), provides a clear blueprint for future computational investigations.

Key areas of focus include:

Halogen Bonding: The electron-withdrawing fluorine atoms in perhalogenated iodobenzenes pull electron density from the ring and the iodine atoms, creating a region of positive electrostatic potential on the outer side of the iodine, known as a σ-hole. arxiv.org This makes the iodine atoms powerful halogen bond donors. Computational tools, especially Density Functional Theory (DFT), are essential for quantifying the strength and directionality of these C−I···Y interactions (where Y is a Lewis base like N or O). acs.orgacs.orgnih.gov Theoretical calculations on sym-TFTIB have revealed a phenomenon known as anticooperativity, where the formation of one halogen bond weakens the potential for the other iodine atoms to form subsequent bonds. researchgate.net This computational insight explains experimental observations where sym-TFTIB consistently forms only one or two strong halogen bonds, rather than the anticipated three. acs.orgresearchgate.netmdpi.com

π-π Stacking Interactions: Alongside halogen bonding, π-π stacking is a crucial noncovalent interaction that dictates the assembly of aromatic molecules. rsc.org Computational models are used to calculate the binding energies of stacked dimers. researchgate.net Studies on sym-TFTIB have shown that the π-π stacking interaction between two of its molecules can be stronger than the halogen bond it forms with a Lewis base like pyridine (B92270). mdpi.com This creates a structural competition between halogen bonding and π-π stacking, a factor that must be modeled accurately to predict crystal structures and design new materials. mdpi.comresearchgate.net

Table 2: Representative Calculated Interaction Energies for 1,3,5-Trifluoro-2,4,6-triiodobenzene (sym-TFTIB)

| Interacting Species | Type of Interaction | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| sym-TFTIB Dimer | π-π Stacking | 9.25 | mdpi.com |

| sym-TFTIB + CH₃PHEN Dimer | π-π Stacking | 11.96 | mdpi.com |

Integration into Chemical Probes for Reaction Mechanism Studies

A chemical probe is a molecule designed to interrogate a biological or chemical system, providing insights into its function or mechanism. The unique structural and electronic features of this compound make it a promising candidate for development into a sophisticated chemical probe.

Potential applications in mechanistic studies include:

Probing Intermolecular Interactions: The presence of three heavy iodine atoms makes this compound an excellent candidate for X-ray crystallography studies. When co-crystallized with other molecules, the high electron density of iodine can simplify structure solution and allow for the precise mapping of intermolecular contacts. This can provide unambiguous evidence for the role of interactions like halogen bonding in directing chemical reactions or controlling supramolecular assembly. nih.gov

¹⁹F NMR Spectroscopy: The three fluorine atoms provide sensitive handles for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity to the local electronic environment. As the molecule participates in a reaction or a binding event, changes in the chemical shifts of the fluorine nuclei can be monitored to provide detailed mechanistic information, free from the spectral crowding often seen in ¹H NMR.

Systematic Reactivity Studies: The molecule possesses three distinct C-I bonds with potentially different reactivities due to the unsymmetrical fluorine substitution pattern. This arrangement allows for systematic studies of structure-reactivity relationships. For instance, in developing new cross-coupling catalysts, one could monitor the relative rates of reaction at the different iodine positions to understand the steric and electronic factors that govern the catalytic cycle.

By leveraging these features, this compound and related perhalogenated compounds can serve as powerful tools to elucidate complex reaction mechanisms and guide the rational design of new catalysts and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.